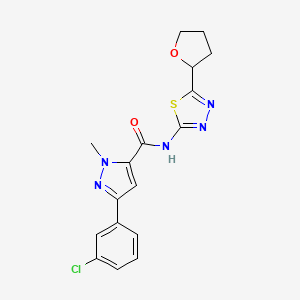

3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14752064

Molecular Formula: C17H16ClN5O2S

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16ClN5O2S |

|---|---|

| Molecular Weight | 389.9 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-4-2-5-11(18)8-10)15(24)19-17-21-20-16(26-17)14-6-3-7-25-14/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,19,21,24) |

| Standard InChI Key | DNPZQHTZLGSLFJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)C4CCCO4 |

Introduction

3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core, a thiadiazole ring, and a tetrahydrofuran moiety. Its molecular formula is C17H16ClN5O2S, with a molecular weight of approximately 361.4 g/mol. The presence of a chlorophenyl group is significant due to the electron-withdrawing properties of chlorine, which may enhance the compound's interactions with biological targets.

Structural Characteristics

The compound's structure includes several key functional groups:

-

Pyrazole Core: Known for its role in various biologically active compounds.

-

Thiadiazole Ring: Often associated with compounds exhibiting diverse pharmacological activities.

-

Tetrahydrofuran Moiety: Contributes to the compound's solubility and potential biological activity.

-

Chlorophenyl Group: Enhances reactivity and biological interactions due to the chlorine atom's electron-withdrawing effect.

Synthesis

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step pathways. These steps may include the formation of the pyrazole and thiadiazole rings, followed by the incorporation of the tetrahydrofuran and chlorophenyl groups. Techniques such as chromatography are often employed for purification.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure and functional groups present.

Potential Applications

The unique combination of functional groups in 3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide suggests potential applications in drug discovery and development. Its complex structure may offer novel solutions for targeting specific biological pathways.

Comparison with Similar Compounds

Similar compounds, such as 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide, share structural similarities but may exhibit different biological activities due to variations in their chlorophenyl group positioning.

Data Table: Key Characteristics of 3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

| Characteristic | Description |

|---|---|

| Molecular Formula | C17H16ClN5O2S |

| Molecular Weight | Approximately 361.4 g/mol |

| Functional Groups | Pyrazole, Thiadiazole, Tetrahydrofuran, Chlorophenyl |

| Synthesis | Multi-step pathways involving ring formations and group incorporations |

| Biological Activities | Potential antibacterial and anticancer effects (preliminary) |

| Analytical Techniques | NMR and IR spectroscopy for structure confirmation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume